molecular formula C9H6BrNO2S B1501239 Methyl 2-bromobenzo[d]thiazole-7-carboxylate CAS No. 1224465-03-5

Methyl 2-bromobenzo[d]thiazole-7-carboxylate

Cat. No.: B1501239
CAS No.: 1224465-03-5
M. Wt: 272.12 g/mol
InChI Key: YOUDZCBOWXHOQS-UHFFFAOYSA-N
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Description

“Methyl 2-bromobenzo[d]thiazole-7-carboxylate” is a chemical compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiazole ring substituted with a bromine atom at the 2nd position and a methyl ester group at the 7th position . The planar structure of the benzothiazole ring contributes to its aromaticity .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C . More specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Supramolecular Synthesis

Research on non-covalent interactions between organic bases like 6-bromobenzo[d]thiazol-2-amine and various carboxylic acid derivatives has enhanced understanding of binding mechanisms in supramolecular chemistry. These studies involve the formation of multicomponent organic acid–base adducts, crucial for developing new materials and understanding molecular interactions (Jin et al., 2012).

Novel Synthesis Methods

Innovative synthesis methods have been developed using compounds related to methyl 2-bromobenzo[d]thiazole-7-carboxylate. For example, the synthesis of [1,2,3]Triazolo[1,5-a]quinoline demonstrates the potential of these compounds in creating new chemical entities (Pokhodylo & Obushak, 2019).

Spectroscopic and DFT Studies

Ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been characterized using spectroscopic techniques and Density Functional Theory (DFT). These studies provide insights into the molecular structure, nonlinear optical properties, and electronic transition states of these compounds, paving the way for technological applications (Haroon et al., 2019).

Photoluminescence and Optical Properties

The synthesis of pyrrolo[2,1-b]thiazoles from substituted acetonitriles treated with mercaptoacetic acid has led to discoveries in the field of photoluminescence. These compounds show potential in developing new materials with unique optical properties (Tverdokhlebov et al., 2003).

Catalytic Performance

The formation of carbene complexes derived from thiazole, like methyl 2-(thiazol-2-ylcarbamoyl)acetate, has significant implications in catalysis. Such complexes can catalyze important chemical reactions, including Suzuki–Miyaura aryl coupling (Stander-Grobler et al., 2011).

Drug Discovery Building Blocks

Compounds like methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates serve as building blocks in drug discovery. They offer various substitution possibilities, enabling the exploration of chemical space for potential drug candidates (Durcik et al., 2020).

Safety and Hazards

“Methyl 2-bromobenzo[d]thiazole-7-carboxylate” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on “Methyl 2-bromobenzo[d]thiazole-7-carboxylate” and its derivatives could involve further exploration of their potential biological activities and applications in drug discovery, material synthesis, and chemical analysis. Further studies could also focus on developing new synthetic methods and investigating their mechanisms of action .

Properties

IUPAC Name

methyl 2-bromo-1,3-benzothiazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUDZCBOWXHOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673139
Record name Methyl 2-bromo-1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224465-03-5
Record name Methyl 2-bromo-7-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224465-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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